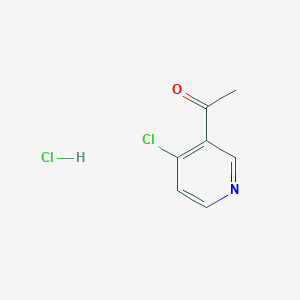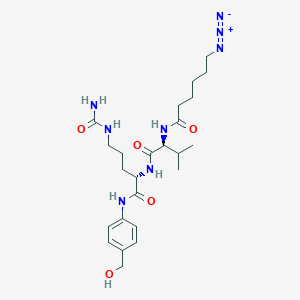![molecular formula C10H12F2N2 B6315135 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline CAS No. 1818412-11-1](/img/structure/B6315135.png)
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline (DFMA) is an organic compound with a wide range of applications in scientific research. It is a versatile and powerful molecule that has been used in a number of fields, including pharmaceuticals, materials science, and biochemistry. DFMA has a number of unique properties that make it an attractive option for laboratory experiments.
Applications De Recherche Scientifique
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline has a number of applications in scientific research. It has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and materials science, such as polymers. It has also been used in the synthesis of biochemicals, such as enzymes, and in the study of biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline is not fully understood. However, it is thought to act as a substrate for specific enzymes, such as proteases and phosphatases, and as an inhibitor of other enzymes, such as kinases. It is also thought to interact with certain receptors, such as G-protein coupled receptors.
Biochemical and Physiological Effects
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as kinases, and to modulate the activity of certain receptors, such as G-protein coupled receptors. It has also been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline has a number of advantages for laboratory experiments. It is a versatile and powerful molecule that can be used in a variety of applications. It is also relatively inexpensive and easy to synthesize. However, 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline has some limitations for laboratory experiments. It is not very stable and can decompose over time. It is also not soluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of 4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline in scientific research. It could be used to synthesize novel pharmaceuticals or materials, or to study biochemical and physiological processes. It could also be used to develop new methods for drug delivery or to develop new therapeutic agents. Additionally, it could be used to study the effects of environmental toxins or to develop new methods for environmental remediation. Finally, it could be used to study the effects of aging on the body or to develop new methods for extending lifespan.
Méthodes De Synthèse
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline can be synthesized through a process known as the Mitsunobu reaction. This reaction involves the conversion of an alcohol to an ester or an amine to an amide by the reaction of an alcohol or amine with an acid chloride. The reaction is catalyzed by an acid, such as phosphorus pentachloride, and an organophosphorus compound, such as triphenylphosphine. The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide.
Propriétés
IUPAC Name |
4-[(3,3-difluoroazetidin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-10(12)6-14(7-10)5-8-1-3-9(13)4-2-8/h1-4H,5-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLNKRMXLKIZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)N)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)

![2-Chloro-4-phenylbenzo[h]quinazoline](/img/structure/B6315068.png)
![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)
![N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315086.png)






![3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6315142.png)